N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N4O and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols : Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) described the synthesis of novel heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, demonstrating the chemical versatility of such compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Radiopharmaceutical Applications
- Tritiation of SR141716 by Metallation–Iodination–Reduction : A study by Seltzman et al. (2002) highlighted the synthesis of the central cannabinoid receptor antagonist SR141716 via a process of metallation, iodination, and reduction, indicating potential applications in radiopharmaceuticals (Seltzman et al., 2002).
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, contributing to our understanding of drug-receptor interactions (Shim et al., 2002).
Synthesis and Antimicrobial Activities
- Synthesis of Nicotinic Acid Hydrazide Derivatives : A paper by Sidhaye et al. (2011) discussed the synthesis of nicotinic acid hydrazide derivatives, which were screened for antimycobacterial activity, showing the potential for developing new antimicrobial agents (Sidhaye et al., 2011).
Application in Agrochemicals and Pharmaceuticals
- Use in Agrochemicals and Pharmaceuticals : Higasio and Shoji (2001) indicated the use of nitrogen-containing compounds, like the one , in various applications including herbicides, insecticides, vitamins, and pharmaceuticals (Higasio & Shoji, 2001).
Complexation with Metals
- Complexation to Copper(II) : Jain et al. (2004) explored new pyridine carboxamide ligands and their complexation to copper(II), suggesting potential applications in coordination chemistry and material sciences (Jain et al., 2004).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-15-6-5-14(11-16(15)21)23-19(26)25-10-9-24-8-2-4-17(24)18(25)13-3-1-7-22-12-13/h1-8,11-12,18H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIWULUVQLDELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.